molecular formula C7H4N2O3 B8676117 2H-Pyrido[3,4-d][1,3]oxazine-2,4(1H)-dione

2H-Pyrido[3,4-d][1,3]oxazine-2,4(1H)-dione

Cat. No. B8676117
M. Wt: 164.12 g/mol
InChI Key: CRQKHMDIYZJEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrido[3,4-d][1,3]oxazine-2,4(1H)-dione is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11)

InChI Key

CRQKHMDIYZJEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)OC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 ml. flask was charged with 0.94 g. 3-carbamylisonicotinic acid suspended in 8 ml. dimethylformamide. A 2.5 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was stirred at 20° for 10 minutes. The reaction mixture was then warmed to 45° and stirred for 10 minutes. The cooled mixture was poured onto 30 grams crushed ice and the pale yellow solids were collected by filtration and dried in vacuo. Extensive decomposition of the product occurred upon attempted recrystallization from organic solvents. The final yield of 4-azaisatoic anhydride amounted to 0.65 g., melting point 218°, with decomposition, and represented 70 percent of theory. The structure was identified by elemental analysis, infrared spectroscopy and mass spectrometry.
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